molecular formula C5H13NO3S B13558714 4-Amino-1-(methylsulfonyl)butan-2-ol

4-Amino-1-(methylsulfonyl)butan-2-ol

Cat. No.: B13558714
M. Wt: 167.23 g/mol
InChI Key: VVFUUFFGXWCJLN-UHFFFAOYSA-N
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Description

4-Amino-1-(methylsulfonyl)butan-2-ol is an organic compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl group attached to a butane backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(methylsulfonyl)butan-2-ol typically involves the reaction of 4-aminobutan-2-ol with methylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(methylsulfonyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-(methylsulfonyl)butan-2-ol is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(methylsulfonyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

4-amino-1-methylsulfonylbutan-2-ol

InChI

InChI=1S/C5H13NO3S/c1-10(8,9)4-5(7)2-3-6/h5,7H,2-4,6H2,1H3

InChI Key

VVFUUFFGXWCJLN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(CCN)O

Origin of Product

United States

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